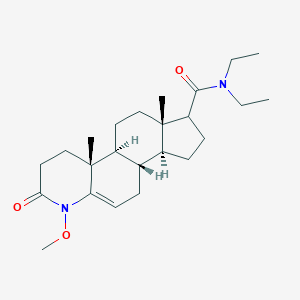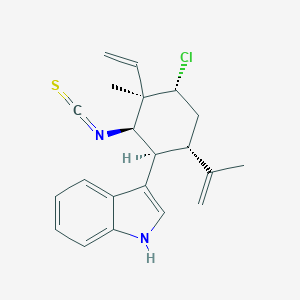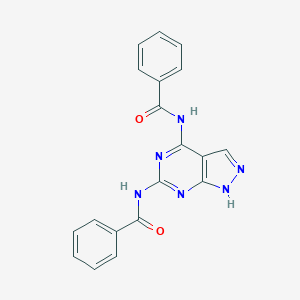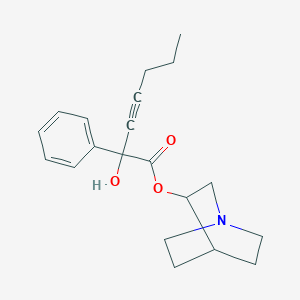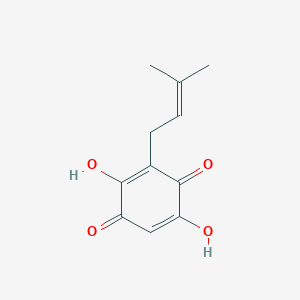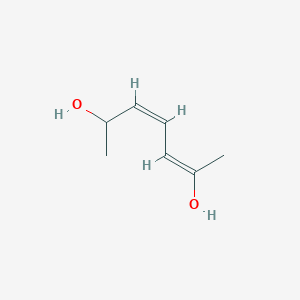
(2E,4Z)-Hepta-2,4-diene-2,6-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E,4Z)-Hepta-2,4-diene-2,6-diol, also known as HDO, is a naturally occurring compound found in various plants, including coffee, tea, and cocoa. HDO has been extensively studied due to its potential therapeutic properties, including anti-inflammatory, anti-cancer, and anti-diabetic effects.
Wirkmechanismus
The exact mechanism of action of (2E,4Z)-Hepta-2,4-diene-2,6-diol is not fully understood, but it is believed to work through various pathways, including the inhibition of pro-inflammatory cytokines and the activation of AMP-activated protein kinase (AMPK). (2E,4Z)-Hepta-2,4-diene-2,6-diol may also work by modulating the expression of various genes involved in inflammation and cancer.
Biochemische Und Physiologische Effekte
(2E,4Z)-Hepta-2,4-diene-2,6-diol has been shown to have a variety of biochemical and physiological effects, including the inhibition of inflammatory cytokines such as TNF-alpha and IL-6, the activation of AMPK, and the modulation of gene expression involved in inflammation and cancer. (2E,4Z)-Hepta-2,4-diene-2,6-diol has also been shown to improve glucose metabolism and insulin sensitivity, which may be beneficial in the treatment of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (2E,4Z)-Hepta-2,4-diene-2,6-diol in lab experiments is its natural origin, which may make it a safer alternative to synthetic compounds. Additionally, (2E,4Z)-Hepta-2,4-diene-2,6-diol has been extensively studied, and its potential therapeutic properties have been well-documented. However, one limitation of using (2E,4Z)-Hepta-2,4-diene-2,6-diol in lab experiments is its availability, as it may be difficult to obtain in large quantities.
Zukünftige Richtungen
There are several potential future directions for research on (2E,4Z)-Hepta-2,4-diene-2,6-diol. One area of interest is the development of (2E,4Z)-Hepta-2,4-diene-2,6-diol-based therapies for inflammatory diseases such as arthritis and asthma. Additionally, research may focus on the potential use of (2E,4Z)-Hepta-2,4-diene-2,6-diol as a chemopreventive agent for cancer. Further studies may also investigate the potential use of (2E,4Z)-Hepta-2,4-diene-2,6-diol in the treatment of diabetes and other metabolic disorders.
Synthesemethoden
(2E,4Z)-Hepta-2,4-diene-2,6-diol can be synthesized through a variety of methods, including chemical synthesis and microbial fermentation. One common method is the chemical synthesis of (2E,4Z)-Hepta-2,4-diene-2,6-diol from 2,5-dimethyl-2,4-hexadiene-1,6-diol, which involves several steps, including oxidation and dehydration reactions.
Wissenschaftliche Forschungsanwendungen
(2E,4Z)-Hepta-2,4-diene-2,6-diol has been studied extensively for its potential therapeutic properties. Research has shown that (2E,4Z)-Hepta-2,4-diene-2,6-diol has anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases such as arthritis and asthma. (2E,4Z)-Hepta-2,4-diene-2,6-diol has also been shown to have anti-cancer properties, with studies suggesting that it may inhibit the growth and proliferation of cancer cells. Additionally, (2E,4Z)-Hepta-2,4-diene-2,6-diol has been shown to have anti-diabetic effects, with studies suggesting that it may improve glucose metabolism and insulin sensitivity.
Eigenschaften
CAS-Nummer |
102605-90-3 |
|---|---|
Produktname |
(2E,4Z)-Hepta-2,4-diene-2,6-diol |
Molekularformel |
C7H12O2 |
Molekulargewicht |
128.17 g/mol |
IUPAC-Name |
(2E,4Z)-hepta-2,4-diene-2,6-diol |
InChI |
InChI=1S/C7H12O2/c1-6(8)4-3-5-7(2)9/h3-6,8-9H,1-2H3/b4-3-,7-5+ |
InChI-Schlüssel |
RGHYWMFALZHNSF-QVXLNCAUSA-N |
Isomerische SMILES |
CC(/C=C\C=C(/C)\O)O |
SMILES |
CC(C=CC=C(C)O)O |
Kanonische SMILES |
CC(C=CC=C(C)O)O |
Synonyme |
2,4-Heptadiene-2,6-diol, (E,Z)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



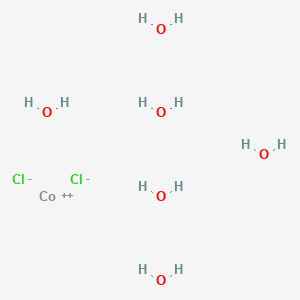
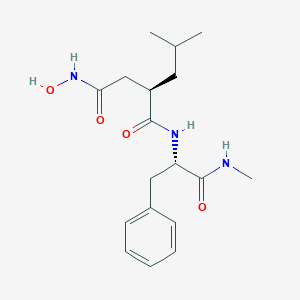
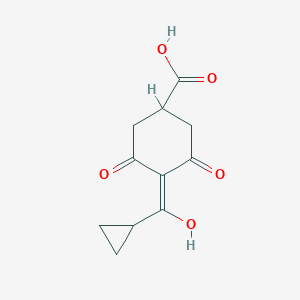


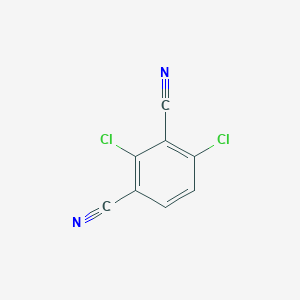
![Azane;[(2R)-3-[2-(hexadecanoylamino)ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B12973.png)
